molecular formula C7H16S B11968247 tert-Butyl Isopropyl sulfide CAS No. 44657-76-3

tert-Butyl Isopropyl sulfide

Cat. No.: B11968247
CAS No.: 44657-76-3
M. Wt: 132.27 g/mol
InChI Key: OBGJHUWOEJFPJS-UHFFFAOYSA-N
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Description

tert-Butyl Isopropyl sulfide: is an organic compound with the chemical formula C7H16S . It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. The structure of this compound includes a tert-butyl group and an isopropyl group attached to the sulfur atom. This compound is known for its unique chemical properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl Isopropyl sulfide can be synthesized through the reaction of tert-butyl alcohol with isopropyl mercaptan in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the sulfide bond.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting tert-butyl chloride with sodium isopropyl sulfide. This method involves the use of a solvent such as dimethyl sulfoxide and requires careful control of temperature and reaction time to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl Isopropyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and mild heating.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkoxides, and polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfides depending on the nucleophile used.

Scientific Research Applications

tert-Butyl Isopropyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl Isopropyl sulfide involves its ability to form stable carbon-sulfur bonds. The sulfur atom in the compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with thiol groups in proteins and enzymes, potentially affecting their function and activity.

Comparison with Similar Compounds

tert-Butyl Isopropyl sulfide can be compared with other similar sulfides such as:

    tert-Butyl Methyl sulfide: Similar structure but with a methyl group instead of an isopropyl group.

    Isopropyl Methyl sulfide: Contains an isopropyl group and a methyl group attached to the sulfur atom.

    tert-Butyl Ethyl sulfide: Contains an ethyl group instead of an isopropyl group.

Uniqueness: The unique combination of tert-butyl and isopropyl groups in this compound provides distinct steric and electronic properties, making it a valuable compound for specific chemical reactions and applications.

Properties

CAS No.

44657-76-3

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

IUPAC Name

2-methyl-2-propan-2-ylsulfanylpropane

InChI

InChI=1S/C7H16S/c1-6(2)8-7(3,4)5/h6H,1-5H3

InChI Key

OBGJHUWOEJFPJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)(C)C

Origin of Product

United States

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